molecular formula C16H12ClFN2O3S2 B2432804 3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide CAS No. 895455-94-4

3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2432804
CAS No.: 895455-94-4
M. Wt: 398.85
InChI Key: INHQUHLYLLIBGC-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a chlorophenyl ring, a fluorobenzo[d]thiazolyl moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactionsThe final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-((4-chlorophenyl)sulfanyl)propanoic acid: Shares the chlorophenyl group but differs in the sulfonyl linkage.

    6-bromobenzo[d]thiazol-2(3H)-one: Contains the benzo[d]thiazolyl moiety but lacks the sulfonyl and propanamide groups.

Uniqueness

3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S2/c17-10-1-4-12(5-2-10)25(22,23)8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)24-16/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHQUHLYLLIBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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